molecular formula C14H21NO2 B14434152 3-Methylbutyl 2-(dimethylamino)benzoate CAS No. 82612-95-1

3-Methylbutyl 2-(dimethylamino)benzoate

Cat. No.: B14434152
CAS No.: 82612-95-1
M. Wt: 235.32 g/mol
InChI Key: ARXVXVOLXMVYIT-UHFFFAOYSA-N
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Description

3-Methylbutyl 2-(dimethylamino)benzoate is an organic compound with the molecular formula C14H21NO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbutyl 2-(dimethylamino)benzoate typically involves esterification reactions. One common method is the reaction between 2-(dimethylamino)benzoic acid and 3-methylbutanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methylbutyl 2-(dimethylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed.

Major Products Formed

    Oxidation: Formation of 2-(dimethylamino)benzoic acid.

    Reduction: Formation of 3-methylbutyl alcohol.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

3-Methylbutyl 2-(dimethylamino)benzoate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the formulation of cosmetics and personal care products due to its UV-absorbing properties.

Mechanism of Action

The mechanism of action of 3-Methylbutyl 2-(dimethylamino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. The ester group may undergo hydrolysis, releasing active metabolites that exert specific effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(dimethylamino)benzoate
  • 2-Ethylhexyl 4-(dimethylamino)benzoate
  • Padimate A

Uniqueness

3-Methylbutyl 2-(dimethylamino)benzoate is unique due to its specific ester group, which imparts distinct physicochemical properties. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in various fields.

Properties

CAS No.

82612-95-1

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

3-methylbutyl 2-(dimethylamino)benzoate

InChI

InChI=1S/C14H21NO2/c1-11(2)9-10-17-14(16)12-7-5-6-8-13(12)15(3)4/h5-8,11H,9-10H2,1-4H3

InChI Key

ARXVXVOLXMVYIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)C1=CC=CC=C1N(C)C

Origin of Product

United States

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